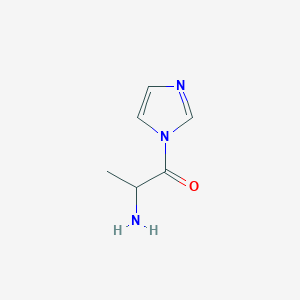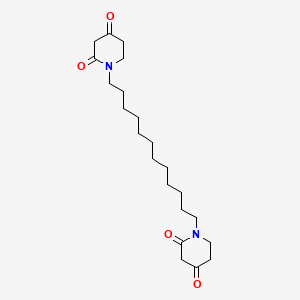![molecular formula C14H16N4O3S B14362901 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide CAS No. 90234-15-4](/img/structure/B14362901.png)
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyridin-2-yl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonylation reactions, where dimethylsulfamoyl chloride reacts with the amine group on the benzamide core.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group is attached through nucleophilic substitution reactions, where a pyridine derivative reacts with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group or the benzamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core or the pyridin-2-yl group.
Reduction: Reduced forms of the benzamide core or the dimethylsulfamoyl group.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activities.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at a different position.
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-4-yl)benzamide: Another positional isomer with the pyridinyl group at the 4-position.
N-(Pyridin-2-yl)benzamide: Lacks the dimethylsulfamoyl group, resulting in different chemical properties.
Uniqueness
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide stands out due to the presence of both the dimethylsulfamoyl and pyridin-2-yl groups, which confer unique reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
| 90234-15-4 | |
Molekularformel |
C14H16N4O3S |
Molekulargewicht |
320.37 g/mol |
IUPAC-Name |
3-(dimethylsulfamoylamino)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-18(2)22(20,21)17-12-7-5-6-11(10-12)14(19)16-13-8-3-4-9-15-13/h3-10,17H,1-2H3,(H,15,16,19) |
InChI-Schlüssel |
QNSPUHQTLGEVQW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/no-structure.png)



![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
silane](/img/structure/B14362925.png)
